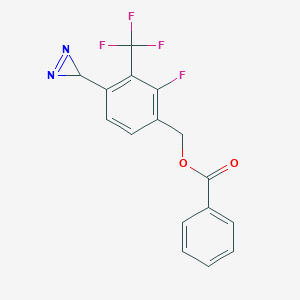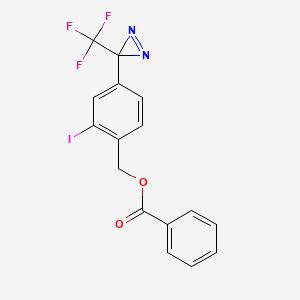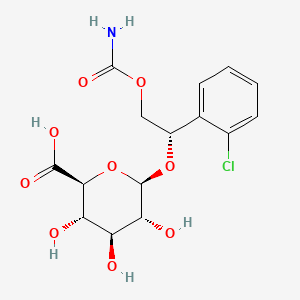
(S)-Carisbamate beta-D-O-glucuronide
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Carisbamate beta-D-O-glucuronide involves the glucuronidation of Carisbamate. This process typically requires the use of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to Carisbamate. The reaction conditions often include a buffered aqueous solution and a suitable cofactor, such as uridine diphosphate-glucuronic acid .
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. This involves optimizing the reaction conditions to maximize yield and purity, often using bioreactors and advanced purification techniques such as high-performance liquid chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Carisbamate beta-D-O-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like hydroxide ions in a basic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-Carisbamate beta-D-O-glucuronide has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Carisbamate metabolites.
Biology: Studied for its role in metabolic pathways involving Carisbamate.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard.
Wirkmechanismus
The mechanism of action of (S)-Carisbamate beta-D-O-glucuronide involves its interaction with specific molecular targets in the body. It primarily acts by inhibiting certain enzymes involved in the metabolism of Carisbamate, thereby prolonging its therapeutic effects. The pathways involved include the glucuronidation pathway, which is crucial for the detoxification and excretion of various drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carisbamate: The parent compound from which (S)-Carisbamate beta-D-O-glucuronide is derived.
Other Glucuronides: Compounds like morphine-6-glucuronide and acetaminophen-glucuronide, which also undergo glucuronidation.
Uniqueness
This compound is unique due to its specific metabolic origin and its potential therapeutic applications in neurological disorders. Unlike other glucuronides, it is specifically derived from Carisbamate and retains some of its pharmacological properties .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(1S)-2-carbamoyloxy-1-(2-chlorophenyl)ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO9/c16-7-4-2-1-3-6(7)8(5-24-15(17)23)25-14-11(20)9(18)10(19)12(26-14)13(21)22/h1-4,8-12,14,18-20H,5H2,(H2,17,23)(H,21,22)/t8-,9+,10+,11-,12+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWAMNXFHLRQGF-CBIHJVFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(COC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](COC(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747302 | |
| Record name | (1S)-2-(Carbamoyloxy)-1-(2-chlorophenyl)ethyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940279-82-3 | |
| Record name | R-289876 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940279823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S)-2-(Carbamoyloxy)-1-(2-chlorophenyl)ethyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-289876 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1SO7FM0UT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


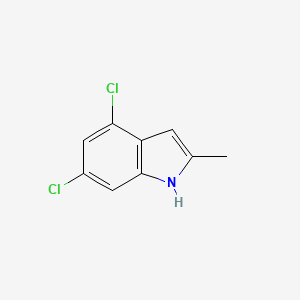
![(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV) dichloride](/img/structure/B587556.png)
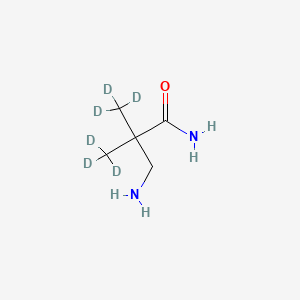
![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)- (9CI)](/img/new.no-structure.jpg)
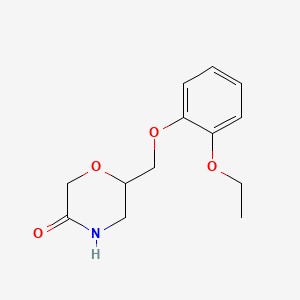
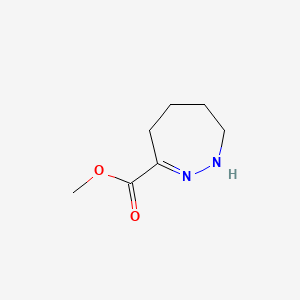
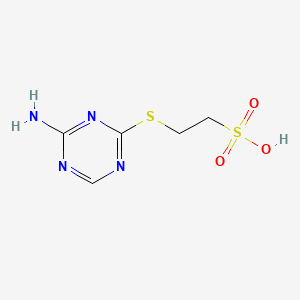
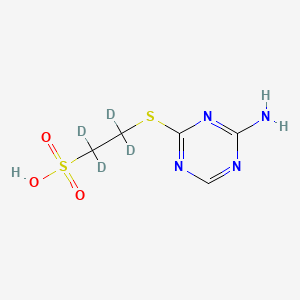
![N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester](/img/structure/B587574.png)
